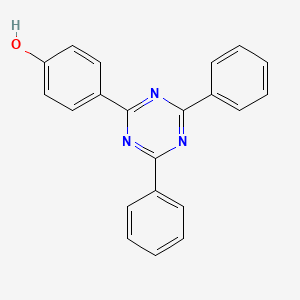

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Organic Synthesis and Materials Science

The 1,3,5-triazine, or s-triazine, ring is a versatile building block in both organic synthesis and materials science. researchgate.net Its symmetrical and planar structure, combined with the electron-deficient nature of the nitrogen-containing ring, makes it an attractive scaffold for creating complex molecular architectures with tailored properties.

In organic synthesis , the 1,3,5-triazine core serves as a key intermediate for a wide array of functional molecules. The reactivity of substituted triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for sequential and regioselective introduction of various nucleophiles, leading to the construction of di- and tri-substituted derivatives. wikipedia.org This synthetic flexibility has been exploited to create libraries of compounds for various applications. Modern synthetic methodologies, including one-pot syntheses and microwave-assisted reactions, have further enhanced the efficiency and environmental friendliness of triazine chemistry. researchgate.netbenthamscience.comingentaconnect.com

In materials science , 1,3,5-triazine derivatives are integral components in the development of advanced functional materials. Their applications are diverse and include:

Optoelectronic Materials: Triazine-based compounds are extensively researched for their use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters and as electron-transporting materials, owing to their high thermal stability and defined electronic properties. rsc.orgrsc.org

Polymers: The triazine ring can be incorporated into polymeric structures to create materials with high thermal stability and specific functionalities. Triazine-based covalent organic polymers (COPs) are emerging as a class of porous materials with applications in catalysis, adsorption, and sensing. rsc.org

UV Absorbers: Certain triazine derivatives exhibit strong ultraviolet (UV) absorption characteristics, making them effective UV stabilizers in polymers like polycarbonates and polyesters, protecting them from degradation. sigmaaldrich.com

Ligands for Metal Complexes: The nitrogen atoms in the triazine ring can coordinate with metal ions, leading to the formation of metallaprisms and other complex supramolecular structures. wikipedia.org

The significance of the 1,3,5-triazine scaffold is underscored by its prevalence in fields ranging from medicinal chemistry, where it is a core component of various therapeutic agents, to agricultural chemistry, with its historical use in herbicides. nih.govresearchgate.netdnsgb.com.ua

Overview of Functionalized Phenol (B47542) Derivatives in Advanced Materials and Chemical Biology

Phenols and their derivatives are a fundamental class of organic compounds, characterized by a hydroxyl group directly attached to an aromatic ring. rsc.org They are not only ubiquitous in nature but also serve as crucial building blocks for a vast array of synthetic materials and biologically active molecules. rsc.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for extensive functionalization, leading to materials with diverse properties and applications.

In advanced materials , functionalized phenols are used in several key areas:

Polymer Synthesis: Phenols are precursors to phenolic resins (e.g., Bakelite) and are used in the synthesis of polycarbonates and epoxy resins.

Nanoparticle Synthesis: Phenol derivatives can act as both reducing and capping agents in the synthesis of metal nanoparticles, allowing for control over their size, shape, and stability. rsc.org

Antioxidants: The ability of the phenolic hydroxyl group to scavenge free radicals makes many phenol derivatives effective antioxidants, which are added to plastics, rubbers, and food products to prevent oxidative degradation.

In chemical biology , the phenol motif is a common feature in many biologically active compounds. nih.govresearchgate.net Functionalization of the phenol scaffold is a key strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. nih.govresearchgate.net Recent advances in synthetic chemistry have focused on the direct C-H functionalization of unprotected phenols, providing efficient and atom-economical routes to increase molecular complexity. rsc.orgnih.gov This has led to the development of novel phenol derivatives with a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Historical Context and Evolution of Research on 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol Analogs

The research trajectory of triazine-based compounds dates back to the early 20th century, with significant developments in the mid-century. The discovery of the herbicidal properties of certain 1,3,5-triazine derivatives in the 1950s by J.R. Geigy Ltd. marked a pivotal moment, leading to the widespread agricultural use of compounds like atrazine (B1667683) and simazine. researchgate.netdnsgb.com.ua

While the parent compound, this compound, is a specific chemical entity, much of the research has focused on its functionalized analogs. The evolution of this research can be seen as a progression from broad applications of the triazine core to highly specific, performance-driven applications of its derivatives.

The development of hydroxyphenyl-triazine (HPT) UV absorbers is a prime example of this evolution. Researchers found that substituting the phenol ring and adding other functional groups to the triazine core could enhance performance characteristics such as UV absorption range, thermal stability, and compatibility with various polymer matrices. sigmaaldrich.comsarex.com This has led to a variety of patented and commercially available HPTs with different substitution patterns.

The table below showcases a selection of these analogs and their primary research focus, illustrating the evolution from the core structure to highly specialized molecules.

| Compound Name | CAS Number | Key Structural Modification | Primary Application/Research Focus |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (B141844) | 147315-50-2 | Hexyloxy group on the phenol ring | UV absorber for polycarbonates and polyesters. sigmaaldrich.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol | 371146-04-02 | Ethoxy-ethylhexanoate chain on the phenol ring | UV absorber with low volatility for engineering plastics. sarex.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | 106556-36-9 | Methoxy (B1213986) group on the phenol ring | Chemical intermediate. nih.govepa.gov |

| 6,6'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(3-((2-ethylhexyl)oxy)phenol) | 187393-00-6 | Two functionalized phenol groups and a methoxyphenyl group | Broad-spectrum UV absorber (Bemotrizinol/Tinosorb S). bldpharm.com |

| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole | N/A | Carbazole (B46965) group linked to a phenyl substituent | Organic blue light emitter for OLEDs. rsc.org |

This evolution highlights a clear trend towards designing molecules with precisely controlled properties for high-tech applications, moving far beyond the initial discoveries in agrochemicals.

Scope and Research Gaps Pertaining to this compound

The current research landscape for compounds related to this compound is broad, with a strong emphasis on materials science applications, particularly as UV absorbers and components of optoelectronic devices. The synthesis of various derivatives is well-documented, with a focus on structure-property relationships.

However, a detailed investigation of the literature reveals several potential research gaps specifically concerning the parent compound, This compound :

Detailed Photophysical Characterization: While its analogs are studied for their UV absorption, a comprehensive photophysical study of the parent compound itself (e.g., quantum yields, fluorescence lifetimes, excited-state dynamics) appears to be less reported. Such data would provide a crucial baseline for understanding the effects of further functionalization.

Biological Activity Screening: Much of the biological research on triazines has focused on either herbicides or derivatives designed as anticancer agents that often feature different substitution patterns (e.g., diamino-triazines). nih.govnih.gov A thorough screening of this compound and its simple derivatives for a wider range of biological activities (e.g., antimicrobial, enzyme inhibition) could be a fruitful area of investigation.

Supramolecular Chemistry and Crystal Engineering: The presence of a phenol group suggests the potential for hydrogen bonding and the formation of interesting supramolecular assemblies. Detailed studies on the crystal structure and co-crystallization of this compound are not widely available and could reveal novel solid-state properties.

Sensor Applications: The phenolic hydroxyl group could potentially act as a proton donor or a binding site for specific analytes. Research into the use of this compound as a chemosensor for ions or small molecules is an underexplored avenue.

Properties

IUPAC Name |

4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)22-20(24-21)16-9-5-2-6-10-16/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYLQWWBXBWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4,6 Diphenyl 1,3,5 Triazin 2 Yl Phenol

Strategies for 1,3,5-Triazine (B166579) Ring Formation

The construction of the 2,4,6-trisubstituted-1,3,5-triazine core is a cornerstone of synthetic efforts. The methodologies employed are diverse, ranging from stepwise substitutions on pre-existing triazine rings to catalytic cyclization reactions.

Nucleophilic Aromatic Substitution Routes for Phenyl Group Introduction

A predominant strategy for synthesizing asymmetrically substituted triazines, such as the title compound, involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles by carefully managing the reaction temperature. mdpi.comnih.gov

The synthesis of a di-phenyl substituted triazine typically begins with the reaction of cyanuric chloride. In one common pathway, the remaining two chlorine atoms on a mono-substituted triazine are replaced by phenyl groups. This is often achieved through a Friedel-Crafts-type reaction, where an aromatic compound like benzene (B151609) or xylene reacts in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the aryl groups. google.com The chlorine atoms on the triazine ring are highly electrophilic, facilitating this substitution.

Cyclization Reactions Utilizing Precursors such as Cyanuric Chloride

Cyanuric chloride serves as the fundamental building block for a vast array of substituted 1,3,5-triazines. researchgate.netnih.gov The synthesis of the target molecule's backbone is a multi-step process that begins with this precursor. The process leverages the differential reactivity of the three chlorine atoms, which can be displaced sequentially. mdpi.comnih.gov

A typical sequence is as follows:

First Substitution (0–5 °C): Reaction of cyanuric chloride with a nucleophile, for instance, a protected phenol (B47542) or an amine, in an alkaline medium. nih.govderpharmachemica.com This step is conducted at a low temperature to ensure mono-substitution. nih.gov

Second Substitution (Room Temperature): The resulting dichlorotriazine is then reacted with a second nucleophile. The increased temperature is required due to the reduced reactivity of the ring after the first substitution. nih.gov

Third Substitution (Elevated Temperature): The final chlorine atom is replaced at a still higher temperature, often at the solvent's boiling point, to yield the fully substituted 1,3,5-triazine. nih.govderpharmachemica.com

For the specific synthesis of 2-(hydroxyphenyl)-4,6-diphenyl-s-triazine, a process can involve the initial nucleophilic displacement of one chlorine with a phenolic moiety, followed by a Friedel-Crafts reaction with an aryl compound to add the two phenyl groups. google.com Finally, the initial phenolic group can be exchanged or deprotected to yield the target structure. google.com

| Step | Reactants | Key Conditions | Product |

| 1 | Cyanuric Chloride + Nucleophile 1 (e.g., 4-aminophenol) | 0-5 °C, Base (e.g., Na2CO3) | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenol |

| 2 | Dichloro-triazine derivative + Phenyl Grignard or Benzene | Lewis Acid (e.g., AlCl3) for Friedel-Crafts | 4-((4,6-diphenyl-1,3,5-triazin-2-yl)amino)phenol |

| 3 | Diazotization and Hydrolysis | NaNO2, H2SO4, then H2O, heat | 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol |

This table represents a generalized pathway; specific reagents and conditions can vary.

Catalytic Approaches in Triazine Synthesis

Beyond the stepwise substitution of cyanuric chloride, catalytic methods provide efficient routes to the 1,3,5-triazine ring. A primary alternative is the cyclotrimerization of nitriles. researchgate.net This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable triazine ring.

Various catalysts can promote this transformation:

Lewis Acids: Traditional Lewis acids like yttrium trifluorosulfonate Y(OTf)₃ and silica-supported reagents such as Si(Ti) or Si(Zn) can catalyze the cyclotrimerization of nitriles, often under high temperatures or with microwave irradiation to improve yields and reduce reaction times. chim.it

Iron Catalysis: An atom-efficient and straightforward method involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the nitrogen source. rsc.orgrsc.org This approach works under an air atmosphere and can produce both symmetrical and unsymmetrical triazines. rsc.org

| Catalytic Method | Precursors | Catalyst | Key Advantage |

| Nitrile Cyclotrimerization | Benzonitrile | Y(OTf)₃ or Silica-supported Lewis Acids | Direct formation of the triazine ring from simple precursors. chim.it |

| Aldehyde Cyclization | Benzaldehyde, NH₄I | Iron salt (e.g., FeCl₃) | Atom-efficient, uses an inexpensive nitrogen source. rsc.orgrsc.org |

| Copper-Catalyzed Reaction | 1,1-Dibromoalkenes, Biguanides | Copper salt | Mild conditions, good functional group tolerance. organic-chemistry.org |

Functionalization of the Phenolic Moiety in this compound

Once the core structure of this compound is obtained, the phenolic hydroxyl group serves as a versatile handle for further chemical transformations, primarily through etherification.

Direct Hydroxylation Methodologies

While direct hydroxylation of the terminal phenyl ring on a pre-formed 2,4,6-triphenyl-1,3,5-triazine (B147588) is not a common synthetic route, methods to introduce the hydroxyl group during the synthesis are well-established. A key strategy involves using a starting material that already contains the hydroxyl functionality, often in a protected form.

One effective method involves a Friedel-Crafts reaction between cyanuric chloride and resorcinol (B1680541) (1,3-dihydroxybenzene) using a Lewis acid or protic acid catalyst. google.comgoogle.com This approach directly incorporates the dihydroxyphenyl moiety. A patent describes a one-pot synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) by reacting cyanuric chloride and resorcinol in an acidic ionic liquid, which acts as both solvent and catalyst, achieving yields above 90%. google.com

Another potential route is the hydrolysis of a corresponding chloro- or anilino-triazine. The alkaline hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines to produce the mono-hydroxy species has been reported, demonstrating that a hydroxyl group can be introduced via nucleophilic substitution of a suitable leaving group on the triazine ring by a hydroxide (B78521) ion. rsc.org

Etherification Reactions for Phenolic Substitution (e.g., Hexyloxy, Methoxy (B1213986), Ethylhexanoyloxyethoxy)

The most common functionalization of the phenolic moiety is etherification, which modifies the compound's properties for various applications. This reaction typically proceeds via the deprotonation of the acidic phenolic proton with a base (e.g., potassium carbonate, sodium hydroxide), followed by nucleophilic attack of the resulting phenoxide on an electrophile, such as an alkyl halide. google.comijprajournal.com

Hexyloxy Substitution: The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol is achieved by reacting the parent phenol with a hexylating agent. tcichemicals.comthegoodscentscompany.comsigmaaldrich.com A patented process describes the reaction of a 4-(4,6-diaryl-1,3,5-triazin-2-yl)-benzene-1,3-diol precursor with 2-ethyl-(n)-hexylbromide in the presence of a base to yield the corresponding ether. google.com

Methoxy Substitution: The methoxy derivative, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, is synthesized via a similar etherification process using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemicalbook.com

Ethylhexanoyloxyethoxy Substitution: The more complex derivative, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol, is also synthesized from the parent phenol. chembk.comsarex.com This functionalization likely involves a two-step process: first, an ethoxylation reaction with a bifunctional reagent like 2-chloroethanol (B45725) to introduce a hydroxyethoxy group, followed by an esterification reaction between the new hydroxyl group and 2-ethylhexanoic acid or its acid chloride. A general patent describes reacting a hydroxylated triazine with an etherifying agent like ethylenechlorohydrin. google.com

| Target Ether Group | Reagents | General Conditions | Resulting Compound |

| Hexyloxy | This compound + Hexyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol tcichemicals.com |

| Methoxy | This compound + Dimethyl Sulfate | Base (e.g., NaOH), Solvent (e.g., Acetone) | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol chemicalbook.com |

| Ethylhexanoyloxyethoxy | This compound + 2-(2-Ethylhexanoyloxy)ethyl halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol chembk.com |

Coupling Reactions for Phenol-Triazine Linkage (e.g., Ullmann Coupling)

The formation of the ether linkage between the phenol and the triazine ring is a critical step in the synthesis of the title compound and its derivatives. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where the phenoxide acts as the nucleophile attacking a halogenated triazine precursor, most commonly 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446). acs.orgmdpi.comnih.govresearchgate.net The reactivity of the chlorine atoms on the cyanuric chloride precursor is modulated by the substituents already present, with each successive substitution being more difficult than the last. researchgate.net

While direct SNAr is common, Ullmann-type coupling reactions, which traditionally involve copper catalysis to form carbon-heteroatom bonds, represent another important strategy. These reactions are particularly useful for forming diaryl ethers. researchgate.net Nano copper oxide has been demonstrated as a highly efficient and reusable catalyst for the C–O cross-coupling of phenols with aryl halides under ligand-free conditions. researchgate.net Such methods can be adapted for coupling phenols with chloro-triazines, especially when the direct nucleophilic substitution is sluggish. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. For instance, bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed to facilitate the deprotonation of the phenol. acs.orgchemicalbook.com

The table below summarizes typical conditions for coupling reactions involving triazines and phenols.

| Catalyst/Promoter | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| None (SNAr) | Cs₂CO₃ | THF | 40 | High | acs.org |

| Tetrakis(triphenylphosphine)palladium | K₂CO₃ | THF/Water | 80 | 91 | chemicalbook.com |

| Sodium Hydride (NaH) | N/A | DMF | Reflux | 75 | chemicalbook.com |

| Nano-CuO | Cs₂CO₃ / KOH | DMSO | Varies | Moderate-Good | researchgate.net |

Advanced Synthetic Protocols and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemical manufacturing, advanced synthetic protocols focusing on green chemistry principles have been developed for triazine synthesis.

Solvent-Free and Ionic Liquid-Mediated Syntheses

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. The synthesis of symmetrically substituted 1,3,5-triazines has been successfully performed through the cyclotrimerization of nitriles under solvent-free conditions, often catalyzed by recyclable, silica-supported Lewis acids. researchgate.net While microwave irradiation can accelerate these reactions, conventional heating has also provided excellent yields. researchgate.net This approach represents an environmentally benign alternative to methods requiring harsh conditions or contaminant catalysts. researchgate.net

Ionic liquids (ILs) have emerged as versatile and eco-friendly catalysts and reaction media for organic synthesis. lidsen.com Their low vapor pressure, high thermal stability, and recyclability make them attractive alternatives to traditional volatile organic solvents. lidsen.comacgpubs.org Acidic ionic liquids have been effectively used as both solvent and catalyst in the one-pot synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine from resorcinol and cyanuric chloride, achieving yields above 90% under mild conditions. google.com The ionic liquid can often be recovered and reused, further enhancing the green credentials of the process. acgpubs.orggoogle.com Imidazolium-based ionic liquids, in particular, have been employed in various catalytic systems. acgpubs.orgacs.org

One-Pot Reaction Strategies for this compound Derivatives

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly efficient as they minimize intermediate isolation and purification steps, saving time, resources, and reducing waste. acgpubs.org Microwave-assisted one-pot methods have been developed for creating libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govresearchgate.net These protocols typically involve a three-component condensation of reagents like cyanoguanidine, an aromatic aldehyde, and an arylamine, followed by a base-promoted rearrangement and aromatization. nih.govresearchgate.net Similar strategies can be envisioned for the synthesis of phenol-containing triazines. For instance, a one-pot click chemistry approach has been used to synthesize 1,2,3-triazole derivatives with high yields and significantly reduced reaction times. nih.gov The principles of multicomponent reactions, often catalyzed by ionic liquids, can be applied to construct complex heterocyclic systems like triazines in a single, efficient step. acgpubs.org

Derivatization Strategies for Structure-Activity Relationship Studies

The systematic derivatization of the this compound core is essential for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies help in understanding how specific structural modifications influence the compound's properties, which is crucial for designing new molecules with enhanced performance for specific applications, such as in medicinal chemistry or materials science. nih.govnih.govresearchgate.net

Modification of Phenyl Substituents on the Triazine Ring

The table below illustrates the impact of different substituents on the phenyl rings on the properties of triazine derivatives.

| Position of Modification | Substituent | Synthetic Method | Observed Effect | Reference |

| Phenyl rings on triazine | Carbazole (B46965) | Ortho-position linking | High thermal stability, active in thermally activated delayed fluorescence | rsc.org |

| Phenyl rings on triazine | Bromo-carbazole | Ortho-position linking | Increased LUMO, decreased HOMO energy levels | rsc.org |

| Phenyl rings on triazine | (3-Chlorophenyl) | Suzuki-Miyaura Coupling | Synthesis of bipolar host materials for OLEDs | chemicalbook.com |

Alteration of the Phenol Substitution Pattern

Modifying the substitution pattern on the phenolic ring provides another avenue for fine-tuning the molecule's properties. Substituents on the phenol can influence its acidity, nucleophilicity, and the electronic properties of the entire conjugate system. Synthetically, this is most straightforwardly achieved by using a substituted phenol in the initial coupling reaction with 2-chloro-4,6-diphenyl-1,3,5-triazine. A variety of commercially available phenols with ortho-, meta-, and para-substituents can be used, and the coupling reaction is often tolerant of sensitive functional groups like esters, aldehydes, and ketones. acs.org For example, the synthesis of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (B141844) demonstrates the introduction of an alkoxy group to enhance solubility and modify physical properties. sigmaaldrich.com The synthesis of triazine analogues incorporating various aminoalcohol/phenol motifs has been explored to evaluate properties like antioxidant activity. nih.govnih.govresearchgate.net

| Phenol Ring Substituent | Position | Purpose/Effect | Synthetic Approach | Reference |

| Hexyloxy | 5-position | UV absorber, weathering resistance | Coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with 4-(hexyloxy)phenol | sigmaaldrich.com |

| Hydroxyl | 2,4-positions | Synthesis of UV absorbers | One-pot reaction of cyanuric chloride and resorcinol in ionic liquid | google.com |

| Various (e.g., Me, OMe, Cl) | ortho, meta, para | SAR studies | Nucleophilic substitution of a bromo-triazine with various substituted phenols | acs.org |

Detailed Research Findings

Research into the supramolecular chemistry of this compound and its derivatives has revealed their versatility in forming diverse and intricate architectures. While specific studies on the unsubstituted parent compound are part of a broader field, the principles of its incorporation are well-demonstrated through the study of closely related derivatives.

One of the primary strategies for incorporating these moieties is through hydrogen-bonded networks . The predictable hydrogen bonding patterns of 1,3,5-triazine derivatives, often involving motifs like the well-known melamine-cyanuric acid rosette, are a cornerstone of their use in crystal engineering. ekb.eg For instance, the co-crystallization of triazine derivatives with complementary molecules, such as carboxylic acids, can lead to the formation of extended one-, two-, or three-dimensional structures. In a related example, the co-crystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid demonstrates how triazine molecules can form base-paired ribbons through N-H···N hydrogen bonds, which are then interlinked by interactions with the acid molecules via N-H···O and O-H···N hydrogen bonds. researchgate.net This highlights the potential of the triazine and phenol groups in this compound to form similar programmed assemblies.

Another significant area of application is in the construction of metal-organic frameworks (MOFs) . Triazine-based ligands are attractive for MOF synthesis due to their rigidity and defined coordination vectors. bohrium.com The phenolic group of this compound can act as a coordinating ligand for a variety of metal ions. For example, studies on related triazine-based ligands have shown the formation of 3D porous frameworks with metal ions like Co(II). rsc.org The introduction of secondary ligands, such as polycarboxylic acids, can further modulate the dimensionality and topology of the resulting MOFs. rsc.org The nitrogen atoms of the triazine ring can also act as coordination sites, leading to multinuclear metal complexes and extended coordination polymers.

The interplay of hydrogen bonding and metal coordination allows for the creation of complex, multifunctional materials. For instance, triazine-based MOFs have been investigated for applications in gas storage, separation, and catalysis, owing to their tunable pore sizes and chemically accessible surfaces. bohrium.com Furthermore, the incorporation of specific functional groups onto the phenyl rings of the triazine moiety can introduce or enhance properties such as luminescence, making these materials suitable for sensing applications. nih.gov

Interactive Data Table: Examples of Supramolecular Architectures with Triazine-Based Ligands

| Ligand System | Interacting Species | Supramolecular Architecture | Key Interactions | Ref. |

| 2,4,6-Triaryloxy-1,3,5-triazines | Self-assembly | Quasi-trigonal networks | C-H···O, C-H···N, π-π stacking | acs.org |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Co(II) ions, polycarboxylic acids | 3D porous frameworks | Coordination bonds | rsc.org |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | Sorbic acid | 1D supramolecular ribbons | N-H···N, N-H···O, O-H···N | researchgate.net |

| Trimesic acid | Phenol derivatives | 2D sheets and 3D interpenetrated networks | O-H···O hydrogen bonds, π-π stacking | mdpi.com |

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Analysis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the structural conformation of molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum is anticipated to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) is expected to appear in the 1200-1260 cm⁻¹ region.

The 1,3,5-triazine (B166579) ring has several characteristic vibrational modes. In related triazine derivatives, strong bands are typically observed in the 1500-1600 cm⁻¹ and 1350-1450 cm⁻¹ regions, corresponding to the C=N stretching vibrations within the heterocyclic ring. acs.orgacs.org Aromatic C-H stretching vibrations from the phenyl and phenoxy rings are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Triazine C=N | 1500-1600 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Triazine Ring | 1350-1450 | Stretching |

| Phenolic C-O | 1200-1260 | Stretching |

Raman Spectroscopy for Structural Conformation

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the symmetric vibrations of the non-polar bonds in the molecule's backbone. For this compound, the symmetric breathing vibrations of the triazine ring and the phenyl rings are expected to produce strong Raman signals.

In the parent 1,3,5-triazine molecule, a characteristic and strong, polarized Raman line appears around 991 cm⁻¹, which is attributed to the symmetric ring breathing vibration. acs.org This feature is expected to be present, although potentially shifted, in the spectrum of the title compound. The spectra of related monoethanolamine (MEA)-triazines have also been analyzed using Raman spectroscopy for quantitative monitoring, demonstrating the utility of this technique for the triazine ring system. researchgate.netondavia.com The phenyl groups will also give rise to characteristic Raman bands, including C-H in-plane bending and ring deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the hydrogen and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A definitive ¹H NMR spectrum for this compound has not been located in the reviewed scientific literature. However, the expected chemical shifts and splitting patterns can be inferred from its structure and data from analogous compounds.

The spectrum would feature a singlet for the phenolic hydroxyl proton (-OH), typically in the downfield region, with its exact chemical shift being dependent on the solvent and concentration. The protons on the para-substituted phenol ring would appear as two distinct doublets, integrating to two protons each, due to ortho and meta coupling. The protons of the two phenyl groups attached to the triazine ring would likely appear as complex multiplets in the aromatic region (typically 7.0-9.0 ppm).

For a closely related compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone , the protons on the para-substituted phenol ring appear as doublets at approximately 6.69 ppm and 6.81 ppm, with the phenolic -OH proton appearing as a singlet at 8.91 ppm. nih.gov While the electronic environment is different, this provides a general indication of the expected region for these signals.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H's (on triazine) | 7.5 - 8.8 | Multiplet | 10H |

| Phenolic H's (ortho to triazine) | ~8.0 - 8.5 | Doublet | 2H |

| Phenolic H's (ortho to OH) | ~6.8 - 7.2 | Doublet | 2H |

| Phenolic OH | Variable (e.g., 9.0-10.0) | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Similar to the ¹H NMR data, a published ¹³C NMR spectrum for this compound is elusive. The spectrum would be characterized by several signals in the aromatic region (110-160 ppm) and signals for the triazine ring carbons at lower field (typically >160 ppm).

The carbon attached to the hydroxyl group (C-OH) on the phenol ring is expected to be in the 150-160 ppm range. The carbons of the triazine ring are highly deshielded and would likely appear in the 165-175 ppm region. The remaining aromatic carbons would produce a series of signals between 115 and 140 ppm.

In a related piperazine-based compound, the carbon attached to the hydroxyl group (C-OH) was observed at 151.9 ppm, while other aromatic carbons appeared between 115.9 and 144.2 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Triazine Ring Carbons | 165 - 175 |

| Phenolic C-OH | 150 - 160 |

| Aromatic Carbons | 115 - 140 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₂₁H₁₅N₃O), the expected exact mass of the molecular ion [M]⁺ would be approximately 325.1266.

While a mass spectrum for the title compound is not available, data for a related derivative, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (B141844) , shows a complex fragmentation pattern. mzcloud.org For the target compound, fragmentation would likely involve the loss of small molecules such as CO, N₂, or HCN from the core structure. Cleavage of the bond between the phenol and triazine moieties would also be an expected fragmentation pathway.

X-ray Diffraction Studies of this compound

X-ray diffraction (XRD) is a cornerstone analytical technique for probing the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine the arrangement of atoms, measure bond lengths and angles, and identify the crystalline phase.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state, including its conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

As of the current literature review, a complete single-crystal structure determination for this compound has not been reported. However, studies on related complex triazine derivatives highlight the utility of this technique. For instance, research on emitters based on 2,4,6-triphenyl-1,3,5-triazine (B147588) has shown that introducing carbazole (B46965) derivatives into the ortho-positions of the phenyl rings can facilitate the growth of high-quality single crystals. rsc.org The subsequent SC-XRD analysis of these related compounds, such as 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz), revealed detailed structural information, including their crystal systems and space groups (e.g., triclinic, P-1). rsc.org Such studies are crucial for establishing structure-property relationships, where the precise spatial arrangement of the phenyl and triazine rings can significantly influence the material's electronic and photophysical properties.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases, assess sample purity, and determine lattice parameters. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

Specific powder XRD data for this compound is not available in the reviewed sources. However, the application of this technique can be illustrated with data from the simpler, related compound 2,4,6-triamino-1,3,5-triazine (melamine). PXRD analysis on melamine (B1676169) powder produces a distinct pattern of diffraction peaks at specific 2θ angles. researchgate.net These peaks correspond to the different lattice planes of the crystal structure. By comparing the obtained pattern with reference data, the identity and crystalline phase of the material can be confirmed. researchgate.net For a novel compound like this compound, PXRD would be essential for characterizing the synthesized powder, ensuring phase purity, and tracking any polymorphic transformations.

| Compound | Crystal System | Space Group | Lattice Parameters (a, b, c) | Reference |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å | researchgate.net |

| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole | Triclinic | P-1 | N/A | rsc.org |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For conjugated aromatic compounds like this compound, the most significant absorptions are typically due to π→π* transitions within the delocalized system of electrons.

Characterization of Absorption Maxima and Band Shapes

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from its extensive conjugated system comprising the triazine ring and multiple phenyl groups. While a specific spectrum for this exact compound is not detailed in the available literature, data from closely related compounds allow for an informed characterization.

Derivatives of 2,4,6-triphenyl-1,3,5-triazine typically exhibit a high-energy absorption band between approximately 270 nm and 325 nm. mdpi.com A second, lower-energy absorption is also characteristic and can extend to wavelengths above 400 nm, depending on the specific substituents attached to the phenyl rings. mdpi.com For comparison, the structurally analogous compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, when dissolved in DMF, shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net The spectrum of this compound is expected to show similarly complex bands, reflecting the various π→π* transitions possible within its large aromatic framework.

| Compound | Solvent | Absorption Maxima (λmax) | Transition Type | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340 nm, 406 nm | π→π | researchgate.net |

| Extended 2,4,6-Triphenyl-1,3,5-triazine Derivatives | Dichloromethane | ~270-325 nm and >400 nm | π→π | mdpi.com |

Influence of Substituents on Electronic Absorption Profiles

The electronic absorption profile of the core 2,4,6-triphenyl-1,3,5-triazine structure is highly sensitive to the nature and position of substituents on the phenyl rings. The parent compound of interest, this compound, features a hydroxyl (-OH) group in the para-position of one of the phenyl rings. This electron-donating group, through resonance, can interact with the π-system of the aromatic ring, which in turn conjugates with the electron-deficient triazine ring.

Studies on related triazine systems have demonstrated that increasing the electron-releasing strength of para-substituents leads to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com For example, progressing from a less electron-donating substituent to a more strongly donating one, such as a diphenylamine (B1679370) group, results in a clear shift of the absorption maximum to a longer wavelength. atomfair.com Therefore, the hydroxyl group in this compound is expected to cause a bathochromic shift compared to an unsubstituted triphenyltriazine, effectively extending the molecule's conjugation and lowering the energy gap for the π→π* transition. This principle is widely used to tune the optical properties of triazine-based UV absorbers and fluorescent materials. uvabsorber.com

Photophysical Properties and Luminescence Phenomena

Investigation of Ultraviolet Absorption Efficiency and Range

Derivatives of 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol are recognized for their efficacy as ultraviolet (UV) light absorbers. sigmaaldrich.comuvabsorber.com These compounds are designed to have very low volatility and high compatibility with various polymers. uvabsorber.comuvabsorber.com The hydroxyphenyl triazine class, in particular, offers extended UV absorption and superior protection, especially under extreme processing conditions. uvabsorber.com

The UV-Vis absorption spectra for 1,3,5-triazine (B166579) derivatives typically show absorption of electromagnetic radiation in the 200-400 nm range. researchgate.net For instance, a derivative, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol, exhibits high absorption specifically between 280 nm and 300 nm. sarex.com The absorption characteristics are influenced by the electronic nature of substituents on the phenyl rings. researchgate.net In dilute acetonitrile (B52724) solutions, various 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives absorb within this 200-400 nm UV region. researchgate.net The introduction of different substituents can cause bathochromic (red) shifts in the absorption bands. researchgate.netmdpi.com

Table 1: UV Absorption Data for Selected Triazine Derivatives

| Compound | Absorption Range/Maximum (λmax) | Solvent/Conditions |

|---|---|---|

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) -5-[2-(2-ethylhexanoyloxy)ethoxy] phenol (B47542) | High absorption between 280 nm & 300 nm | Not Specified |

| 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives | 200-400 nm | Acetonitrile |

| Extended 2,4,6-Triphenyl-1,3,5-triazines | > 400 nm | Not Specified |

This table presents a summary of UV absorption data for various triazine derivatives based on available research.

Exploration of Excited State Dynamics and Decay Pathways

Upon photoexcitation, triazine derivatives can undergo several complex processes, including intramolecular charge transfer (ICT), which significantly influences their emissive properties. The excited state can be localized on a single branch of the molecule after vibrational relaxation. mdpi.com For 2-hydroxyaryl-1,3,5-triazines, the decay of proton-transferred (PT) fluorescence is a key pathway, particularly when an intramolecular hydrogen bond is intact and the aryl and triazine rings are relatively coplanar. acs.org

In some derivatives, a short-lived Franck-Condon state and a longer-lived twisted intramolecular charge transfer (TICT) state are observed. acs.org The TICT state, which emits at longer wavelengths, results from a significant conformational change in the excited state, such as the twisting of molecular components. acs.orgnih.gov This phenomenon can lead to anomalously large Stokes shifts. nih.gov The shift of electron density from a donor moiety to an acceptor moiety in the excited state creates a large change in dipole moment compared to the ground state. nih.gov

Luminescence Studies of this compound Derivatives

The luminescence of this compound and its derivatives is a subject of extensive research, driven by their potential in applications like organic light-emitting diodes (OLEDs). nih.govrsc.org

Many derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are known to be significantly luminescent. mdpi.com The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, varies widely depending on the molecular structure and the environment. For example, some extended triazine derivatives exhibit high fluorescence quantum yields, with values up to 0.80. mdpi.com In contrast, the introduction of certain groups, like nitro substituents, can quench fluorescence. mdpi.com

Incorporating electron-donating groups like diphenylamino (DPA) is a common strategy for designing efficient luminophores. researchgate.net Studies on 2,4,6-triphenyl-1,3,5-triazine derivatives with varying numbers of DPA fragments have shown high fluorescence quantum yields in thin films, ranging from 0.79 to 0.88. researchgate.net

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Triazine Derivatives

| Compound/Derivative | Quantum Yield (ΦF) | Solvent/Conditions |

|---|---|---|

| Fluorenyl derivative 7-H | 0.80 | CH2Cl2 solution |

| 3-NPh2 | 0.69 | Chlorinated organic solvents |

| Triphenylamine-functionalized triazine 11 | 0.176 | Toluene |

| Triphenylamine-functionalized triazine 11 (N2 purged) | 0.442 | Toluene |

This table compiles reported fluorescence quantum yields for various triazine-based compounds.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.comnih.gov This effect counteracts the common problem of aggregation-caused quenching (ACQ). nih.gov The AIE mechanism is often attributed to the restriction of intramolecular motion (RIM), such as the rotation of phenyl rings, in the aggregated state, which blocks non-radiative decay pathways and activates radiative decay. mdpi.comnih.gov

While some 2,4,6-triphenyl-1,3,5-triazine derivatives exhibit aggregation-induced quenching rsc.org, others functionalized with known AIE-active units like tetraphenylethene (TPE) display strong AIE characteristics. mdpi.com For TPE-conjugated phenanthrene (B1679779) derivatives, a dramatic increase in emission intensity is observed in solvent mixtures where aggregation occurs, such as THF/water. mdpi.com The aggregation restricts the intramolecular rotation of the TPE units, leading to enhanced fluorescence. mdpi.com The formation of nanoaggregates can be confirmed by techniques like dynamic light scattering (DLS). nih.gov

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment between their ground and excited states. nih.govnih.gov

Derivatives of 1,3,5-triazine, especially star-shaped molecules with donor-acceptor structures, can exhibit strong solvatochromic effects, primarily in their fluorescence spectra. nih.gov Upon photoexcitation, these molecules can undergo intramolecular charge transfer, leading to a highly polar excited state. nih.govnih.gov In more polar solvents, this polar excited state is stabilized, resulting in a red-shifted (longer wavelength) emission. nih.gov This property allows for the creation of color-tunable materials. nih.gov The solvent-induced spectral shifts can be analyzed using various solvent parameters, such as dielectric constant and refractive index, to understand the solute-solvent interactions. researchgate.net For example, a triphenylimidazole-phenylacrylonitrile derivative showed varied degrees of positive solvatochromic fluorescence in different solvents due to different molecular conformations. rsc.org

Table 3: Solvatochromic Shift in Emission for a D–π–A+ Pyridinium Compound

| Solvent | Emission Maximum (λem) |

|---|---|

| Toluene | 640 nm |

This table illustrates the solvatochromic effect, where emission wavelength changes with solvent polarity. Data is for a representative D-π-A+ compound showing charge-transfer characteristics similar to some triazine derivatives. nih.gov

The presence of a phenolic hydroxyl (-OH) group in this compound suggests potential for pH-responsive fluorescence. Molecules with acidic or basic sites can exhibit changes in their photophysical properties upon protonation or deprotonation. rsc.org

While direct studies on the pH response of the title compound are limited in the provided context, related systems demonstrate the principle. For instance, a triphenylimidazole-phenylacrylonitrile derivative shows a reversible shift in its emission wavelength when the pH is changed with acid or base. rsc.org At pH 2, its emission maximum was at 541 nm, while at pH 14, two emissions at 561 nm and 671 nm were observed. rsc.org Similarly, supramolecular nanoparticles constructed from chitosan (B1678972) modified with tetraphenylethylene (B103901) (an AIE-active molecule) can assemble or disassemble in response to pH changes, affecting their fluorescence. beilstein-journals.orgnih.gov These examples highlight the potential for developing pH-responsive fluorescent sensors based on the this compound scaffold.

Thermally Activated Delayed Fluorescence (TADF) and Electrophosphorescence (EP) Behavior

The compound This compound serves as a foundational structure in the development of advanced materials for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF) and electrophosphorescence. The core of its utility lies in the potent electron-accepting nature of the 2,4-diphenyl-1,3,5-triazine (B8718044) group. In the design of TADF emitters, a strong electron acceptor is combined with an electron donor to create a molecule with a significant intramolecular charge transfer (ICT) character in its excited state. This ICT state facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient reverse intersystem crossing (RISC). rsc.orgnih.govresearchgate.net Through the thermally-activated RISC process, non-emissive triplet excitons can be converted into emissive singlet excitons, enabling internal quantum efficiencies approaching 100%. nih.govmdpi.com

While direct experimental data on the intrinsic TADF or electrophosphorescent properties of This compound itself is not extensively documented in the literature, its structural motif is a cornerstone in a multitude of high-performance TADF emitters. The phenol group provides a versatile point for synthetic modification, allowing for the attachment of various electron-donating units to the diphenyl-triazine acceptor core. The resulting donor-acceptor (D-A) molecules often exhibit prominent TADF characteristics.

The effectiveness of the 4,6-diphenyl-1,3,5-triazine core in facilitating TADF is evident in the photophysical properties of its derivatives. By linking different donor moieties to the phenyl group of the triazine, researchers have synthesized a range of emitters with impressive performance metrics.

For instance, when a highly electron-donating carbazole-based diamine is attached, the resulting molecule, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine (DACT-II) , displays an exceptionally small ΔEST of just 0.009 eV. mdpi.com This near-zero energy gap leads to a highly efficient RISC process, culminating in a photoluminescent quantum yield (PLQY) of 100%. mdpi.com Similarly, connecting a phenoxazine (B87303) donor to the triazine core via a phenyl linker, as in 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine (PXZ-TRZ) , results in a small ΔEST of 0.07 eV and a delayed fluorescence lifetime of 0.68 µs. mdpi.com

The strategic design of these D-A systems, founded on the This compound blueprint, has led to the development of efficient green and blue TADF emitters. Devices fabricated using these materials have demonstrated high external quantum efficiencies (EQE), underscoring the viability of this molecular design for next-generation displays and lighting. For example, an OLED device using TRZ-DDPAc , a D-A-D type emitter incorporating the diphenyl-triazine acceptor, achieved a maximum EQE of 27.3%. rsc.org

The following tables summarize the key photophysical and device performance data for several representative TADF emitters that incorporate the 4,6-diphenyl-1,3,5-triazine acceptor core.

Table 1: Photophysical Properties of Selected TADF Emitters Featuring the Diphenyl-Triazine Core

| Compound Name | Donor Moiety | ΔEST (eV) | PLQY (%) | Delayed Fluorescence Lifetime (µs) | Reference |

|---|---|---|---|---|---|

| DACT-II | Tetraphenyl-diamino-carbazole | 0.009 | 100 | Not Reported | mdpi.com |

| PXZ-TRZ | Phenoxazine | 0.07 | 65.7 | 0.68 | mdpi.com |

| PIC-TRZ2 | Phenyl-indolo[3,2-a]carbazole | 0.02 | 45 | Not Reported | mdpi.com |

Note: The data presented is for derivatives and illustrates the potential of the core structure.

Table 2: Electroluminescence Performance of OLEDs with Diphenyl-Triazine Core Emitters

| Emitter | Host Material | Max. EQE (%) | Electroluminescence Max. (nm) | Reference |

|---|---|---|---|---|

| DACT-II | mCP | 5.3 | 500 | mdpi.com |

| PXZ-TRZ | Not Reported | 12.5 | 529 | mdpi.com |

| PIC-TRZ2 | Not Reported | 14 | Not Reported | mdpi.com |

Note: The data presented is for derivatives and illustrates the potential of the core structure. EQE = External Quantum Efficiency.

In the context of electrophosphorescence, materials containing the 1,3,5-triazine core are also utilized as host materials for phosphorescent dopants. The high triplet energy of some triazine derivatives allows for efficient energy transfer to the phosphorescent guest, leading to highly efficient phosphorescent OLEDs (PhOLEDs). While This compound itself is not typically cited as a host, its structural framework is integral to the design of more complex host molecules that exhibit the necessary high triplet energy and good charge transport characteristics. rsc.org

Computational and Theoretical Investigations of 4 4,6 Diphenyl 1,3,5 Triazin 2 Yl Phenol

Quantum Chemistry Calculations for Molecular Structure and Electronic Properties

Quantum chemistry calculations are fundamental tools for predicting the behavior of molecules at the atomic level. For compounds like 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol, these methods can elucidate its three-dimensional structure, vibrational modes, and electronic characteristics, which are key to understanding its properties, such as its use as a UV absorber.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) by minimizing the total energy. For analogous triazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are used to compute optimized structural parameters (bond lengths and angles). researchgate.net

Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Bands and Excited States

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. It is used to calculate the energies of electronic excited states. This allows for the prediction of the molecule's UV-visible absorption spectrum by identifying the wavelengths of light it absorbs. For related 2-(hydroxyphenyl)-1,3,5-triazine (HPT) compounds, TD-DFT is crucial for studying their photophysical properties, including their function as UV stabilizers. mdpi.com The calculations can also provide insight into the nature of the electronic transitions (e.g., n → π* or π → π*). mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive and can be more easily excited. For triphenyl-triazine derivatives, the distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions involved in electronic transitions. mdpi.comnih.gov

Table 1: Representative FMO Data for a Generic Triazine Derivative (Illustrative) No specific data is available for this compound. This table is for illustrative purposes only, based on typical values for similar compounds found in the literature.

| Parameter | Typical Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.5 to -3.0 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 3.0 to 4.5 | Difference between LUMO and HOMO energies (ELUMO - EHOMO). |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) is a modeling technique that attempts to correlate the structural features of a group of compounds with their measured physical, chemical, or biological properties. By developing a mathematical model, the properties of new, unsynthesized compounds can be predicted. For various classes of triazine derivatives, QSPR studies have been used to predict properties like lipophilicity and ecotoxicity. mdpi.com This approach is valuable for the predictive design of new molecules with desired characteristics, though no specific QSPR models for this compound were found.

Theoretical Studies on Aggregation Mechanisms and Intermolecular Interactions

Theoretical methods are also employed to study how individual molecules interact with each other to form aggregates. This is particularly relevant for understanding phenomena like π-stacking, which is common in aromatic systems like the diphenyl-triazine core. Studies on related C3h-symmetric tris(hydroxyphenyl)-triazines have shown that intramolecular hydrogen bonds can planarize the molecule, which in turn enhances π-stacking and facilitates the formation of organized columnar structures. rsc.org Hirshfeld surface analysis is another computational tool used to visualize and quantify the various intermolecular contacts (like H⋯H, C⋯H, and O⋯H) that stabilize the crystal structure. While aggregation is important for many triazine applications, specific theoretical studies on the aggregation of this compound were not identified.

Molecular Dynamics Simulations (if applicable to advanced studies)

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the application of this computational technique to structurally similar triazine derivatives highlights its significant potential for advanced investigations of this compound. MD simulations provide a powerful tool to understand the dynamic behavior of molecules over time, offering insights into conformational changes, interactions with other molecules, and the stability of molecular complexes.

For instance, research on other 4,6-substituted-1,3,5-triazin-2(1H)-ones has successfully employed MD simulations to optimize their function as inhibitors of human DNA topoisomerase IIα. nih.gov These simulations, in conjunction with other computational methods like dynamic pharmacophores and free energy calculations, have guided the design of new analogs by providing a detailed understanding of their binding models and molecular recognition at the atomic level. nih.gov Insights into crucial interactions, such as those with specific amino acid residues like Asn120 and hydrophobic interactions, were gained through these simulations. nih.gov

In a different study, a triazine-phenol derivative was investigated as a potential anti-inflammatory agent by simulating its interaction with the COX-2 enzyme. nih.gov The molecular dynamics simulation revealed a significant number of protein-ligand interactions, suggesting the compound's potential to bind to and inhibit the enzyme. nih.gov This demonstrates the utility of MD simulations in elucidating the mechanism of action for bioactive triazine compounds.

Furthermore, MD simulations have been used to study the thermal decomposition of high-energy materials like 2,4,6-trinitro-1,3,5-triazine (TNTA). mdpi.com These simulations, performed using a reactive force field (ReaxFF), provided insights into the decomposition pathways and the evolution of various chemical species over time at different temperatures. mdpi.com

Given these examples, it is evident that molecular dynamics simulations would be highly applicable to advanced studies of this compound. Such studies could elucidate its behavior in different solvent environments, its interaction with biological targets if being considered for pharmaceutical applications, or its stability and degradation pathways under various conditions, which is particularly relevant for its use as a UV absorber.

Applications in Advanced Materials Science

Role as Ultraviolet Absorbers and Stabilizers in Polymeric Systems

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol, also known by the CAS number 147315-50-2, is a high-performance UV absorber. mpi.euchemos.de Unlike older classes of UV stabilizers, hydroxyphenyl triazines are engineered for superior durability, low volatility, and high thermal stability, making them exceptionally reliable for long-term protection against UV radiation. sarex.comsarex.com This class of absorbers is highly compatible with a wide array of polymers and co-additives. sarex.comuvabsorber.com Their ability to function effectively under extreme sunlight and high-temperature processing conditions makes them a preferred choice in demanding industrial applications. sarex.comuvabsorber.com

The compound demonstrates exceptional efficacy in engineering plastics, which are often subjected to harsh environmental conditions and high processing temperatures. performanceadditives.us In polymers such as polycarbonates (PC) and polyesters (e.g., polyethylene (B3416737) terephthalate, PET; polybutylene terephthalate, PBT), it provides a higher resistance to weathering than conventional benzotriazole-based UV absorbers. partinchem.comsigmaaldrich.com Its applications include polyalkene terephthalates and naphthalates, as well as linear and branched polycarbonates. performanceadditives.usechemi.com

The compound's low volatility and high thermal stability are critical for these engineering plastics, which require high-temperature processing. sarex.com It is indicated for use in polymer blends and alloys, such as PC/ABS and PC/PBT, including formulations that are reinforced, filled, or flame-retarded. echemi.com Furthermore, its low tendency to form chelates with metal ions makes it suitable for use in polymer formulations that may contain catalyst residues from the manufacturing process. sigmaaldrich.comechemi.com Research has also explored its use in combination with other triazine absorbers in scratch-resistant coatings for polycarbonates to enhance UV protection. google.com

| Polymer Type | Key Advantages of this compound | Supporting Evidence |

|---|---|---|

| Polycarbonates (PC) | Superior weathering resistance compared to benzotriazoles; Low volatility; High thermal stability; Suitable for blends (PC/ABS, PC/PBT). partinchem.comsigmaaldrich.comechemi.com | Used in transparent materials, automotive components, and electronic housings to prevent yellowing and maintain mechanical integrity. performanceadditives.usepo.orgsarex.com |

| Polyesters (PET, PBT) | Enhanced photostability for films and fibers; High compatibility; Low chelation with catalyst residues. performanceadditives.uspartinchem.comsigmaaldrich.com | Protects polyester (B1180765) films and molded parts from premature degradation under severe exposure conditions. performanceadditives.ussarex.com |

| High-Performance Plastics & Blends | Effective in modified polyphenylene ether (PPE) compounds and various alloys (PPE/IPS, PPE/PA). echemi.com | Indicated for use in reinforced, filled, and flame-retarded compounds that can be transparent, translucent, or pigmented. echemi.com |

This compound is an effective light stabilizer for a range of olefinic polymers. uvabsorber.com Its use extends to polyethylene (both low and high density), polypropylene, and various olefin copolymers such as EPR (ethylene propylene (B89431) rubber), EPDM (ethylene propylene diene monomer), and EVA (ethylene-vinyl acetate). uvabsorber.com The broad compatibility and high efficiency of triazine UV absorbers allow for lower dosage requirements compared to other stabilizers like benzophenones or benzotriazoles. partinchem.com This makes them particularly suitable for applications like agricultural films and molded polyolefin products where long-term durability is essential. greenchemicals.eu

Hydroxyphenyl triazine UV absorbers are crucial additives in the coatings industry, where maintaining aesthetic appearance and structural integrity is paramount. sarex.com The compound is specifically designed to meet the high-performance and durability requirements of automotive and industrial finishes. basf.us Its integration into coatings for automotive, industrial, and wood applications helps prevent fading, peeling, and discoloration caused by UV exposure. sarex.com

The very low volatility and excellent photostability of this triazine absorber ensure that it remains within the coating for extended periods, providing long-lasting protection. basf.uscymitquimica.com It is compatible with amine and/or metal-catalyzed coating systems and can be used in UV-cured coatings in combination with photoinitiators. basf.us Its high extinction coefficient allows for the formulation of coatings with lower concentrations of UV absorber, which is beneficial for thin-film applications. basf.us

The UV protection mechanism of hydroxyphenyl triazine absorbers like this compound is a highly efficient, cyclical process at the molecular level. sarex.com The mechanism relies on the molecule's ability to undergo rapid and reversible intramolecular proton transfer, a process often referred to as keto-enol tautomerism. researchgate.net

The process can be described in the following steps:

Ground State: In its stable state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom on the adjacent triazine ring, forming a stable six-membered ring. partinchem.com

UV Absorption: The molecule absorbs damaging UV radiation, particularly in the UVA and UVB regions (wavelengths between 280-400 nm). sarex.compartinchem.com This absorption excites the molecule to a higher energy state.

Energy Dissipation: The absorbed energy triggers the breaking of the hydrogen bond and a shift in the molecular structure to an excited "keto" form. partinchem.comuvabsorber.com This structural change is followed by the rapid, non-radiative dissipation of the excess energy as harmless heat into the polymer matrix. sarex.compartinchem.com

Return to Ground State: After releasing the energy, the molecule reverts to its original, stable "enol" form, reforming the intramolecular hydrogen bond. partinchem.com

This entire cycle occurs in picoseconds and can be repeated thousands of times without significant degradation of the UV absorber itself. partinchem.comuvabsorber.com This regenerative process provides durable and efficient protection to the host polymer by preventing the UV energy from breaking down the polymer chains, which would otherwise lead to material degradation. sarex.comuvabsorber.com

Application in Organic Optoelectronic Devices

The 1,3,5-triazine (B166579) core, which is the central chemical moiety in this compound, is known for its electron-deficient nature. nih.gov This characteristic makes triazine derivatives highly effective as electron-transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs). psu.eduresearchgate.net

While research may not exclusively focus on the exact title compound for OLEDs, numerous studies on closely related 2,4-diphenyl-1,3,5-triazine (B8718044) derivatives demonstrate the class's significant potential. These materials are crucial components of the electron transport layer (ETL) in OLED devices. nih.gov The electron-deficient triazine ring facilitates efficient electron injection and transport from the cathode to the emissive layer, which is critical for achieving high device efficiency and stability. nih.gov

Researchers have synthesized and characterized various triazine derivatives for use in OLEDs. For instance, compounds linking a 4,6-diphenyl-1,3,5-triazin-2-yl unit to other aromatic moieties have been shown to be promising ETMs. researchgate.netepa.gov These materials often exhibit deep highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for effective charge transport and confinement within the device structure. researchgate.net The thermal stability and high glass transition temperatures (Tg) of many triazine derivatives also contribute to the operational lifetime and durability of OLEDs. nih.govresearchgate.net The ability to fine-tune the electronic properties by modifying the substituents on the triazine core makes this a versatile platform for developing next-generation OLED materials. nih.govpsu.edu

| Compound/Derivative Class | Key Properties | Reported Performance |

|---|---|---|

| 2-(3-(10-(naphth-2-yl)-anthracen-9-yl)phenyl)-4,6-diphenyl-1,3,5-triazine | High thermal stability; Favorable HOMO/LUMO levels for electron transport. researchgate.net | Characterized as a promising electron-transport material for OLEDs. researchgate.net |

| Star-shaped 1,3,5-triazine derivatives (e.g., T2T) | Good electron mobility (> 10⁻⁴ cm² V⁻¹ s⁻¹); High triplet energy (2.80 eV). psu.edu | Used as an effective ET-type host material in highly efficient green phosphorescent OLEDs, achieving high external quantum efficiencies. psu.edu |

| 2,4,6-tris(carbazolo)-1,3,5-triazine (TRZ2) | High triplet energy level (2.81 eV); Functions as a host for phosphorescent emitters. researchgate.net | Demonstrated a very high external electroluminescent quantum efficiency of 10.2% in green OLEDs. researchgate.net |

| Materials Informatics Screened Triazines | High electron mobility (μe); High glass transition temperature (Tg). nih.gov | Synthesized compounds matched predictions, enhancing the current efficiency and lifetime of OLED devices. nih.gov |

Development of New Emitter Architectures

The 1,3,5-triazine framework is a popular building block for new emitter architectures in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) materials. st-andrews.ac.uk The triazine core is easily functionalized at its 2, 4, and 6 positions, allowing for symmetric or asymmetric designs that increase structural diversity. st-andrews.ac.uk

Researchers have developed novel bipolar host materials by combining a 1,3,5-triazine derivative with carbazole (B46965), a well-known electron donor. researchgate.netchemicalbook.com For instance, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) was designed as a bipolar host material with a high triplet energy level suitable for phosphorescent OLEDs (PhOLEDs). researchgate.net In other designs, carbazole derivatives are introduced at the ortho-positions of the 2,4,6-triphenyl-1,3,5-triazine (B147588) framework to create blue light emitters. rsc.org The linkage between the electron donor and the triazine acceptor core can be rationally adjusted, and the electron-withdrawing strength of the triazine can be fine-tuned through peripheral decoration, enabling precise control over the emitter's properties. st-andrews.ac.uk This strategic functionalization has led to the development of emitters with high thermal stability and specific photophysical behaviors like aggregation-induced quenching and room temperature phosphorescence. rsc.org

Influence on Device Efficiency and Stability

The molecular architecture of emitters based on the this compound framework significantly influences the efficiency and stability of OLEDs. The use of triazine derivatives as host materials aims to achieve a balance of charge injection and transport within the device, which is critical for high performance. researchgate.net

For example, PhOLEDs using the bipolar host material DPTPCz have demonstrated excellent performance. researchgate.net A blue PhOLED with this host achieved a maximum external quantum efficiency (EQE) of 14.4%, while a green device reached a maximum EQE of 21.2%. researchgate.net Notably, these devices exhibit extremely low efficiency roll-off, maintaining high efficiencies even at significant brightness levels. The green device, for instance, sustained an EQE of 20.0% at a high luminance of 10,000 cd/m². researchgate.net The inherent stability of the aromatic triazine structure contributes to the improved operational lifetimes of these devices. st-andrews.ac.uk

Another emitter, OTrPhCz, which incorporates a carbazole at the ortho-position of a triphenyl-triazine framework, was used as a guest in a blue OLED. rsc.org This device showed a turn-on voltage of 4.2 V, a maximum current efficiency of 4.2 cd/A, a maximum emission brightness of 10,389 cd/m², and an external quantum efficiency of 2.64%. rsc.org

Table 1: Performance of OLEDs Utilizing 1,3,5-Triazine-Based Host Materials

| Host Material | Device Color | Max. External Quantum Efficiency (EQE) | EQE at 10,000 cd/m² |

|---|---|---|---|

| DPTPCz | Blue | 14.4% | 11.9% |

| DPTPCz | Green | 21.2% | 20.0% |

Source: Journal of Materials Chemistry, RSC Publishing researchgate.netrsc.org

Contribution to Supramolecular Chemistry and Self-Assembly